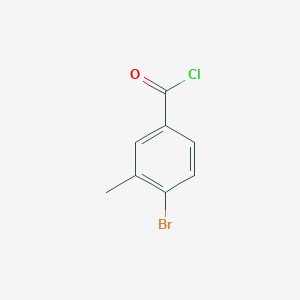

4-Bromo-3-methylbenzoyl chloride

描述

Contextual Significance within Acyl Halide Chemistry and Aromatic Building Blocks

Acyl halides are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl group with a halide. libretexts.org They are characterized by their high reactivity, which stems from the electron-withdrawing nature of both the carbonyl oxygen and the halogen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. sciencemadness.org This inherent reactivity makes them powerful acylating agents, capable of reacting with a wide range of nucleophiles such as alcohols, amines, and arenes to form esters, amides, and ketones, respectively. sciencemadness.org

Within this reactive class of compounds, 4-Bromo-3-methylbenzoyl chloride holds particular importance as a multifunctional building block. google.com Aromatic building blocks are fundamental components in medicinal chemistry and material science, with benzene (B151609) rings being present in a large percentage of small-molecule drugs. The substituents on the aromatic ring of this compound provide specific advantages. The methyl group can influence the electronic and steric properties of the molecule, while the bromo substituent is a particularly useful functional handle. The bromine atom can participate in a variety of cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the formation of new carbon-carbon bonds and the elaboration of the molecular scaffold. This dual reactivity—the acyl chloride for acylation and the bromo group for cross-coupling—makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

The table below summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 21900-25-4 |

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol |

| Appearance | Liquid |

Table 1: Physicochemical properties of this compound. guidechem.comchemicalbook.comfluorochem.co.uk

Historical Development and Early Methodological Applications in Synthetic Chemistry

While specific historical records detailing the first synthesis and early applications of this compound are not extensively documented, its development can be understood within the broader history of benzoyl chloride and its substituted derivatives. The preparation of the parent compound, benzoyl chloride, was first reported through the treatment of benzaldehyde (B42025) with chlorine. wikipedia.org Early methods also involved the chlorination of benzyl (B1604629) alcohol. wikipedia.org

The more general and still widely used methods for synthesizing acyl chlorides, including substituted benzoyl chlorides, involve the reaction of the corresponding carboxylic acid with a chlorinating agent. sciencemadness.orggoogle.comwikipedia.org Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). sciencemadness.orgwikipedia.org Therefore, the early synthesis of this compound would have likely followed the preparation of its precursor, 4-bromo-3-methylbenzoic acid, followed by chlorination. sigmaaldrich.com The synthesis of 4-bromo-3-methylbenzoic acid itself can be achieved through methods like the hydrolysis of 4-bromo-3-methylbenzonitrile. sigmaaldrich.com

The general synthetic approach for preparing substituted benzoyl chlorides from their corresponding benzoic acids is a well-established and versatile methodology in organic chemistry. For instance, the preparation of 4-bromobenzoyl chloride is achieved by reacting 4-bromobenzoic acid with phosphorus pentachloride. chemicalbook.com Similarly, a 2017 study in the Journal of Medicinal Chemistry reported the synthesis of this compound by treating 3-Bromo-4-methylbenzoic acid with oxalyl chloride. chemicalbook.com While this is a modern example, the underlying chemical principle is rooted in long-standing synthetic methods.

Early applications of such substituted benzoyl chlorides were primarily as intermediates in the synthesis of dyes, pharmaceuticals, and resins. wikipedia.org The reactivity of the acyl chloride function allows for the straightforward introduction of the benzoyl moiety into various molecules, a fundamental transformation in organic synthesis. The development of methods to produce substituted benzoyl chlorides like this compound has been crucial for the advancement of synthetic chemistry, providing access to a diverse range of complex molecules with valuable properties. google.com

The table below outlines the common reagents used for the synthesis of benzoyl chlorides from benzoic acids.

| Reagent | General Reaction |

| Thionyl chloride (SOCl₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Oxalyl chloride ((COCl)₂) | R-COOH + (COCl)₂ → R-COCl + CO + CO₂ + HCl |

| Phosphorus pentachloride (PCl₅) | R-COOH + PCl₅ → R-COCl + POCl₃ + HCl |

Table 2: Common chlorinating agents for the synthesis of acyl chlorides from carboxylic acids.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXGJCNXMPLCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427386 | |

| Record name | 4-bromo-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-25-4 | |

| Record name | 4-Bromo-3-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 Bromo 3 Methylbenzoyl Chloride

Established Synthetic Routes from Substituted Benzoic Acids

The conversion of 4-bromo-3-methylbenzoic acid to 4-bromo-3-methylbenzoyl chloride is a classic example of acyl chloride formation from a carboxylic acid. sigmaaldrich.com This transformation is typically achieved through the use of specific chlorinating agents.

The most common and well-established methods for the synthesis of acyl chlorides from carboxylic acids involve the use of reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comchemistrysteps.com

Thionyl Chloride (SOCl₂): This reagent is widely employed for converting carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.comwikipedia.org The reaction with 4-bromo-3-methylbenzoic acid proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. masterorganicchemistry.comyoutube.comblogspot.com The reaction is often carried out neat or in an inert solvent. commonorganicchemistry.com In some instances, a catalyst like dimethylformamide (DMF) is used to accelerate the reaction. wikipedia.orgtaylorandfrancis.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions and selectivity compared to thionyl chloride. researchgate.netchemicalbook.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at room temperature, often with a catalytic amount of DMF. blogspot.comcommonorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, facilitating easy removal from the reaction mixture. chemicalbook.com One synthetic protocol describes the reaction of 3-bromo-4-methyl-benzoic acid with oxalyl dichloride at 80°C for 3 hours to yield 3-bromo-4-methyl-benzoyl chloride with a 97% yield. chemicalbook.com

Other less commonly used chlorinating agents include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). masterorganicchemistry.comchemistrysteps.comprepchem.com

Table 1: Common Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Byproducts | Typical Conditions |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Neat or inert solvent, often with heat; cat. DMF masterorganicchemistry.comcommonorganicchemistry.comtaylorandfrancis.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Inert solvent (e.g., DCM), cat. DMF, room temperature blogspot.comcommonorganicchemistry.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Warming on a steam bath masterorganicchemistry.comprepchem.com |

The direct precursor, 4-bromo-3-methylbenzoic acid, can be synthesized through various routes. One common method involves the bromination of 3-methylbenzoic acid. chembk.com Another reported synthesis starts from 4-amino-3-methylbenzoic acid, which undergoes a Sandmeyer reaction. This involves diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by reaction with copper(I) bromide to introduce the bromo substituent. chemicalbook.com Additionally, 4-bromo-3-methylbenzoic acid can be prepared via the hydrolysis of 4-bromo-3-methylbenzonitrile. ottokemi.com

Alternative and Novel Synthetic Approaches

While traditional methods are effective, research continues to explore more efficient, selective, and environmentally friendly synthetic routes.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of acyl chloride synthesis, this includes exploring alternative solvents and reaction conditions. tandfonline.comresearchgate.net For instance, the use of bio-based solvents like Cyrene™ is being investigated as a replacement for traditional, more toxic solvents like dimethylformamide and dichloromethane in amide synthesis from acyl chlorides. rsc.org While not directly reported for this compound, these green methodologies for acyl chloride reactions are a promising area for future development. tandfonline.comresearchgate.net Another approach involves performing reactions under neutral conditions to create a more environmentally friendly process. tandfonline.com

Catalysis plays a significant role in modern organic synthesis, offering pathways to increased reaction rates and selectivity. In the synthesis of acyl chlorides, catalysts are often employed to enhance the reactivity of the chlorinating agent. As mentioned, N,N-disubstituted formamides like DMF are common catalysts for reactions involving thionyl chloride and oxalyl chloride. wikipedia.orggoogle.com The development of immobilized catalysts is an area of interest, as they can be recovered and reused, reducing costs and waste. google.com Phase transfer catalysis has also been explored for the synthesis of esters from acyl chlorides, suggesting potential applicability in the synthesis of the acyl chloride itself under specific conditions. tandfonline.com

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 3 Methylbenzoyl Chloride

Nucleophilic Acylation Reactions

4-Bromo-3-methylbenzoyl chloride is a bifunctional molecule featuring a reactive acyl chloride group and a bromo substituent on the aromatic ring. The acyl chloride is a highly electrophilic functional group, making it susceptible to attack by various nucleophiles. These reactions are fundamental in organic synthesis for the creation of new carbon-heteroatom and carbon-carbon bonds.

This compound readily reacts with oxygen-centered nucleophiles like alcohols and phenols to form the corresponding esters. This reaction, a form of alcoholysis, follows the general nucleophilic acyl substitution mechanism. For example, the reaction with an alcohol, such as (4-bromo-3-methylphenyl)methanol, would yield the corresponding ester. nih.gov Similarly, reaction with a phenol (B47542), for instance, 4-bromo-3-methylphenol, would produce a phenyl ester. sigmaaldrich.com The reactivity of alcohols in such reactions generally follows the order of tertiary > secondary > primary, although steric hindrance can also play a significant role. philadelphia.edu.jo

A typical laboratory procedure for ester formation involves treating the alcohol or phenol with this compound, often in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. youtube.com

Nitrogen-centered nucleophiles, such as primary and secondary amines, react vigorously with this compound to produce amides. This process, known as aminolysis, is generally faster than the corresponding reaction with alcohols due to the higher nucleophilicity of amines. libretexts.org The reaction with a primary amine, for instance, would yield a secondary amide.

Hydrazines also react with this compound. For example, (4-Bromo-3-methylbenzyl)hydrazine can act as a nucleophile, attacking the acyl chloride to form a hydrazide derivative. bldpharm.com As with ester formation, these reactions are often carried out in the presence of a base to scavenge the HCl produced. pearson.com

This compound can act as an acylating agent in Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds with aromatic compounds. chemguide.co.uk In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride. masterorganicchemistry.comkhanacademy.org The Lewis acid coordinates to the chlorine atom, making it a better leaving group and generating a highly electrophilic acylium ion. masterorganicchemistry.com

This acylium ion is then attacked by an aromatic ring, such as benzene (B151609), leading to the formation of a ketone. chemguide.co.ukchemguide.co.uk The reaction with benzene would produce 4-bromo-3-methylbenzophenone. The reaction proceeds via an initial electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com When an activated aromatic ring like toluene (B28343) (methylbenzene) is used, the substitution pattern is influenced by the directing effect of the methyl group, favoring acylation at the para position. libretexts.org

Transformations Involving the Bromo Substituent

While the acyl chloride group is highly reactive towards nucleophiles, the bromo substituent on the aromatic ring of this compound derivatives can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex organic molecules.

The bromo substituent on derivatives of this compound can serve as a handle for palladium-catalyzed cross-coupling reactions. These reactions typically involve an organometallic reagent and an organic halide.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with the aryl bromide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used due to the stability and low toxicity of the organoboron reagents. nih.gov The catalytic cycle generally involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the halide in Suzuki coupling generally follows the order I > Br > Cl. mdpi.comresearchgate.net

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin reagent (organostannane) catalyzed by palladium. wikipedia.orgpsu.edu This reaction is known for its tolerance of a wide variety of functional groups. psu.edu The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. psu.edu Acyl chlorides can also be used as coupling partners in Stille reactions to produce ketones. wikipedia.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the aryl bromide, typically catalyzed by palladium or nickel. thermofisher.comnobelprize.org Organozinc reagents are highly reactive, allowing for a broad scope of coupling partners. thermofisher.comnobelprize.org The reaction demonstrates high regio- and stereoselectivity with few side reactions. thermofisher.com This method has been successfully applied to the coupling of bromoarenes with various organozinc reagents. researchgate.netnih.gov

These cross-coupling reactions provide versatile pathways to functionalize the aromatic ring of molecules derived from this compound, enabling the synthesis of a diverse range of complex structures.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and reactions discussed.

Table 1: Properties of Key Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

|---|---|---|---|

| This compound | C₈H₆BrClO | 233.49 | Starting Material uni.lu |

| (4-bromo-3-methylphenyl)methanol | C₈H₉BrO | 201.06 | Reactant (Alcohol) nih.gov |

| 4-Bromo-3-methylphenol | C₇H₇BrO | 187.03 | Reactant (Phenol) sigmaaldrich.com |

| (4-Bromo-3-methylbenzyl)hydrazine | C₈H₁₁BrN₂ | 231.10 | Reactant (Hydrazine) bldpharm.com |

| Benzene | C₆H₆ | 78.11 | Reactant (Aromatic) chemguide.co.uk |

| Toluene | C₇H₈ | 92.14 | Reactant (Aromatic) libretexts.org |

Table 2: Overview of Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, low toxicity of reagents nih.gov |

| Stille | Organotin | Palladium | Tolerates a wide range of functional groups psu.edu |

| Negishi | Organozinc | Palladium/Nickel | High reactivity and selectivity thermofisher.com |

Nucleophilic Aromatic Substitution (SNAr) on Activated Systems (theoretical consideration)

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, reaction pathway for this compound. The success of an SNAr reaction hinges on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. researchgate.net In the case of this compound, the benzoyl chloride group itself is a moderate electron-withdrawing group. However, for efficient SNAr to occur at the bromine-bearing carbon, strong activation is typically required. researchgate.net

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized carbanion. youtube.com The stability of this intermediate is crucial for the reaction to proceed. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

Theoretical Plausibility and Influencing Factors:

While no specific experimental data for SNAr reactions on this compound are readily available in the literature, we can theorize its reactivity based on established principles. The acyl chloride group, being electron-withdrawing, provides some activation. However, compared to nitro groups, which are exceptionally strong activators, the activation provided by the benzoyl chloride moiety is significantly weaker.

Computational studies on similar systems, such as chlorobenzenes, have shown that the presence of ortho and para substituents significantly influences the stability of the transition state and, consequently, the reaction rate. researchgate.net For this compound, the methyl group at the 3-position, being an electron-donating group, would further deactivate the ring towards nucleophilic attack, making SNAr less favorable.

For a successful SNAr reaction on this substrate, highly reactive nucleophiles and forcing reaction conditions (high temperatures and pressures) would likely be necessary. The choice of solvent would also be critical, with polar aprotic solvents like DMSO or DMF being preferred to solvate the charged intermediate.

Table 1: Theoretical Consideration for SNAr on this compound

| Nucleophile | Expected Reactivity | Theoretical Conditions | Plausible Product |

| Methoxide (CH₃O⁻) | Low to Moderate | High Temperature, High Pressure, Anhydrous conditions | 4-Methoxy-3-methylbenzoyl chloride |

| Ammonia (NH₃) | Low | High Temperature, High Pressure | 4-Amino-3-methylbenzoyl chloride |

| Thiolate (RS⁻) | Moderate | Elevated Temperature | 4-(Alkylthio)-3-methylbenzoyl chloride |

This table is based on theoretical considerations and reactivity trends of analogous compounds.

Reductive Debromination Strategies

The removal of the bromine atom from this compound can be achieved through various reductive debromination methods. These strategies are valuable in organic synthesis for introducing a hydrogen atom in place of a halogen, often after the halogen has served its purpose as a directing or protecting group. researchwithrutgers.comorganic-chemistry.org

Catalytic Hydrogenation:

One of the most common and efficient methods for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.orgresearchgate.net This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally clean and proceeds under mild conditions. For this compound, this would involve reacting the compound with hydrogen gas in the presence of a catalyst like 10% Pd/C. A base, such as sodium acetate (B1210297) or triethylamine, is often added to neutralize the hydrobromic acid formed during the reaction.

Other Reductive Methods:

Alternative methods for reductive debromination that could be applicable to this compound include the use of:

Metal/Acid Systems: Zinc dust in acetic acid is a classic and effective reagent for the reduction of aryl halides.

Hydride Reagents: While more reactive towards the acyl chloride, certain hydride reagents under specific conditions could potentially effect debromination.

Photochemical Methods: Light-mediated reductive debromination has emerged as a mild and selective alternative. organic-chemistry.org

The choice of method would depend on the desired selectivity, as the acyl chloride group is also susceptible to reduction. For instance, to selectively debrominate without reducing the acyl chloride, catalytic hydrogenation under carefully controlled conditions would be the preferred method.

Table 2: Potential Reductive Debromination Strategies for this compound

| Reagent/Catalyst | Solvent | Plausible Product |

| H₂, Pd/C, NaOAc | Methanol or Ethanol | 3-Methylbenzoyl chloride |

| Zn, Acetic Acid | Acetic Acid | 3-Methylbenzoyl chloride |

| NaBH₄, PdCl₂ | THF/Water | 3-Methylbenzoyl alcohol |

This table presents potential strategies based on general methods for reductive debromination of aryl bromides.

Reactivity at the Methyl Group

The methyl group attached to the aromatic ring of this compound is a site for various functionalization reactions, including halogenation and oxidation.

Benzylic Functionalization Reactions (e.g., Free Radical Halogenation)

The benzylic position of the methyl group is susceptible to free radical halogenation. This reaction allows for the introduction of a halogen atom, typically bromine or chlorine, onto the methyl group, transforming it into a more reactive handle for further synthetic modifications.

A common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under irradiation with light or heat. This method is highly selective for the benzylic position. A patent for the synthesis of a related compound, 3-bromo-4-(dibromomethyl)benzoic acid, describes the use of NBS and AIBN in carbon tetrachloride, refluxing for two days. patsnap.com A similar approach would be applicable to this compound.

The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions, opening up a wide range of synthetic possibilities.

Table 3: Example of Benzylic Bromination

| Reactant | Reagents | Solvent | Product |

| This compound | N-Bromosuccinimide (NBS), AIBN | Carbon Tetrachloride | 4-Bromo-3-(bromomethyl)benzoyl chloride |

This data is inferred from a procedure for a structurally similar compound described in a patent. patsnap.com

Oxidation Reactions of the Methyl Moiety

The methyl group of this compound can be oxidized to various higher oxidation states, most commonly to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting a benzylic methyl group to a carboxylic acid. masterorganicchemistry.comkhanacademy.org The reaction is usually carried out in an aqueous solution, often under basic or neutral conditions, followed by acidification. The presence of the electron-withdrawing bromo and benzoyl chloride groups on the aromatic ring would make the methyl group more resistant to oxidation compared to toluene, likely requiring harsh reaction conditions.

Other oxidizing agents that could be employed include chromic acid (H₂CrO₄) and nitric acid (HNO₃). The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, such as the hydrolysis of the acyl chloride group. It is also possible to achieve partial oxidation to the aldehyde stage using specific reagents like chromyl chloride (Etard reaction), though this is less common for substrates with multiple sensitive functional groups. ncert.nic.in

Table 4: Potential Oxidation Reactions of the Methyl Group

| Oxidizing Agent | Conditions | Plausible Product |

| KMnO₄ | Heat, Aqueous solution | 4-Bromo-3-carboxybenzoyl chloride (or its corresponding acid after workup) |

| CrO₃/H₂SO₄ | Acetone | 4-Bromo-3-carboxybenzoyl chloride (or its corresponding acid after workup) |

This table is based on general methods for the oxidation of benzylic methyl groups.

Advanced Synthetic Utility and Derivatization Strategies of 4 Bromo 3 Methylbenzoyl Chloride

Building Block in Complex Organic Molecule Construction

The presence of two distinct reactive sites on the 4-bromo-3-methylbenzoyl chloride molecule makes it a valuable precursor for a variety of complex organic compounds. Chemists can exploit the acyl chloride for acylation reactions or leverage the aryl bromide for cross-coupling reactions, making it a strategic starting material.

One of the most direct applications of this compound is in the synthesis of substituted benzophenones via the Friedel-Crafts acylation. scribd.com In this classic electrophilic aromatic substitution reaction, the acyl chloride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. docbrown.info This ion is then attacked by an electron-rich aromatic ring, such as benzene (B151609) or one of its derivatives, to form the corresponding ketone. docbrown.info

The reaction between this compound and an aromatic substrate (Ar-H) proceeds to yield a (4-bromo-3-methylphenyl)(aryl)methanone. This method is a robust and widely used strategy for creating the benzophenone (B1666685) core structure. nih.govgoogle.com The conditions for this reaction typically involve refluxing the reactants in an appropriate solvent. docbrown.info

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate (Ar-H) | Catalyst | Product |

|---|---|---|

| Benzene | AlCl₃ | (4-Bromo-3-methylphenyl)(phenyl)methanone |

| Toluene (B28343) | AlCl₃ | (4-Bromo-3-methylphenyl)(p-tolyl)methanone |

| Anisole | AlCl₃ | (4-Bromo-3-methylphenyl)(4-methoxyphenyl)methanone |

This compound is a key starting material for synthesizing various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. nih.gov

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives can be achieved by reacting this compound with an o-phenylenediamine. The initial step is an amidation reaction where the acyl chloride reacts with one of the amino groups of the diamine. The resulting N-(2-aminophenyl)-4-bromo-3-methylbenzamide intermediate can then undergo an intramolecular cyclization, usually promoted by heat or acid, to form the 2-(4-bromo-3-methylphenyl)-1H-benzimidazole ring system. This multi-step process is a common strategy for preparing substituted benzimidazoles. nih.govnih.gov

Pyrazoles: Pyrazole (B372694) derivatives can also be synthesized using this acyl chloride. A common method involves the reaction with hydrazine (B178648) or its derivatives. For instance, reacting this compound with hydrazine hydrate (B1144303) can lead to the formation of 4-bromo-3-methylbenzohydrazide. This intermediate can then be cyclized with a 1,3-dicarbonyl compound to construct the pyrazole ring. Alternatively, the acyl chloride can be used to acylate pre-formed aminopyrazoles to create N-pyrazolyl benzamides, which are a class of compounds investigated for their biological activities. researchgate.net The synthesis of pyrazoles is a significant area of organic chemistry due to their diverse applications. mdpi.comtsijournals.com

The derivatives of this compound are not merely synthetic intermediates but are often precursors to specialty chemicals and functional materials with specific applications. The benzophenone, benzimidazole, and pyrazole cores constructed from this starting material are prevalent in various fields.

Medicinal Chemistry: Many benzimidazole derivatives exhibit a wide range of biological activities and are core components of several commercial drugs. nih.gov Likewise, pyrazole-containing compounds have been developed as anticancer, anti-inflammatory, and antibacterial agents. researchgate.netmdpi.com The 4-bromo-3-methylphenyl substituent can be further modified, using the bromide as a handle for late-stage functionalization to optimize biological activity.

Functional Materials: Bromoarenes are valuable starting materials for creating functional organic materials through transition-metal-catalyzed cross-coupling reactions. mdpi.com The benzophenone derivatives can be used as photoinitiators in polymer chemistry. The heterocyclic systems derived from this compound can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Chemoselective Transformations and Functional Group Interconversions

The synthetic power of this compound lies in the differential reactivity of its two functional groups, which allows for precise, stepwise modifications of the molecule.

There is a significant difference in the chemical reactivity between the acyl chloride and the aryl bromide functional groups.

Acyl Chloride: The carbonyl carbon of the acyl chloride group is highly electrophilic. This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it. Consequently, it reacts readily and often vigorously with a wide range of nucleophiles (e.g., water, alcohols, amines, organometallic reagents) under mild conditions. chemguideforcie.co.uk This reaction typically results in the substitution of the chloride ion.

Aryl Bromide: In contrast, the C-Br bond on the benzene ring is much less reactive towards nucleophilic attack. The carbon atom of the C-Br bond is sp² hybridized, and the lone pairs on the bromine atom can delocalize into the aromatic ring, giving the C-Br bond some double-bond character. As a result, aryl halides are generally resistant to the nucleophilic substitution conditions that would readily cleave an acyl chloride. chemguideforcie.co.uk Reaction at the aryl bromide site typically requires more forcing conditions or, more commonly, the use of a transition-metal catalyst (e.g., palladium, copper) to proceed via mechanisms like Suzuki, Heck, or Buchwald-Hartwig cross-coupling.

This pronounced difference in reactivity allows for highly chemoselective transformations. A nucleophile can be reacted selectively at the acyl chloride position while leaving the aryl bromide intact for subsequent functionalization.

The chemoselectivity described above is the foundation for elegant multi-step synthetic sequences where the acyl chloride and aryl bromide act as orthogonal functional handles. This means one can be reacted without affecting the other, allowing for the sequential introduction of different molecular fragments. While not involving protecting groups in the traditional sense, the functional groups themselves are "orthogonally reactive."

A representative synthetic strategy could be:

Step A: Amidation. this compound is first reacted with a primary or secondary amine (R¹R²NH) in the presence of a base to form the corresponding amide. This reaction proceeds selectively at the highly reactive acyl chloride position.

Step B: Suzuki Cross-Coupling. The aryl bromide in the resulting amide product from Step A is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with an arylboronic acid (Ar-B(OH)₂). This forms a new carbon-carbon bond at the position of the bromine atom, yielding a complex biaryl-amide structure.

This two-step process highlights the synthetic utility of this compound as a bifunctional linker, enabling the construction of complex molecules in a controlled, stepwise manner.

Table 2: Illustrative Two-Step Synthesis Utilizing Orthogonal Reactivity

| Step | Reactants | Key Reagents | Product of Step |

|---|---|---|---|

| A | This compound + Aniline | Pyridine (base) | N-phenyl-4-bromo-3-methylbenzamide |

| B | N-phenyl-4-bromo-3-methylbenzamide + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N,3-diphenyl-4-methylbenzamide |

Role as an Intermediate in Pharmaceutical and Agrochemical Discovery Programs

This compound has emerged as a pivotal structural component for the development of novel compounds in both the pharmaceutical and agrochemical sectors. The strategic placement of the bromo, methyl, and acyl chloride functionalities on the benzene ring offers a versatile platform for synthetic chemists to design and construct complex molecules with tailored biological activities. The reactivity of the acyl chloride allows for the facile introduction of the 4-bromo-3-methylbenzoyl moiety into a wide range of scaffolds, while the bromine atom and methyl group provide opportunities for further structural modifications and for fine-tuning the physicochemical properties of the final products.

In pharmaceutical research, this intermediate is instrumental in the synthesis of new therapeutic agents. It is a key building block for creating molecules that can interact with high specificity and affinity with biological targets such as enzymes and receptors. The presence of the bromine atom, for instance, can enhance the binding affinity of a molecule to its target protein through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. Furthermore, the methyl group can influence the compound's metabolic stability and pharmacokinetic profile.

A notable application of this compound is in the generation of novel antibacterial agents. For example, it is a precursor in the synthesis of a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. Research has shown that these compounds exhibit significant antibacterial activity against clinically isolated extensively drug-resistant (XDR) Salmonella Typhi, as well as demonstrating potential as alkaline phosphatase inhibitors.

In the field of agrochemical discovery, this compound serves as a valuable intermediate for the synthesis of new pesticides, including herbicides, insecticides, and fungicides. The structural features of this compound can be incorporated into molecules designed to be effective against specific agricultural pests while minimizing harm to non-target organisms and the environment. The lipophilicity conferred by the bromo and methyl groups can enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects.

Pharmaceutical Derivatives of this compound

| Compound Name | Target/Activity | Therapeutic Area |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Antibacterial (XDR S. Typhi), Alkaline Phosphatase Inhibitor | Infectious Diseases |

| N-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine-2-carboxamide | Synthetic Intermediate for Antibacterial Agents | Infectious Diseases |

Potential Agrochemical Derivatives of this compound

| Compound Class | Potential Agrochemical Application | Mode of Action |

| N-(4-bromo-3-methylbenzoyl)-thiazolidine carboxylates | Herbicide Safener | Protects crops from herbicide injury |

| Pyrazole carboxamides containing the 4-bromo-3-methylbenzoyl moiety | Fungicide/Insecticide | Inhibition of vital enzymes in fungi or insects |

Catalysis and Reaction Optimization in 4 Bromo 3 Methylbenzoyl Chloride Chemistry

Lewis Acid Catalysis in Acylation Reactions

Friedel-Crafts acylation is a cornerstone of C-C bond formation, and 4-Bromo-3-methylbenzoyl chloride serves as a potent acylating agent for aromatic and aliphatic substrates. The efficacy of these reactions is significantly enhanced by the use of Lewis acid catalysts, which activate the acyl chloride, rendering it more susceptible to nucleophilic attack. wikipedia.orgsigmaaldrich.com

The mechanism commences with the coordination of the Lewis acid to the chlorine atom of the benzoyl chloride, leading to the formation of a highly electrophilic acylium ion. sigmaaldrich.comorganicchemistrytutor.com This intermediate is then attacked by the nucleophilic substrate, followed by deprotonation to yield the final acylated product. sigmaaldrich.com While traditional catalysts like aluminum chloride (AlCl₃) are highly effective, they are often required in stoichiometric amounts because the product ketone can form a stable complex with the catalyst. wikipedia.orgorganic-chemistry.org This necessitates an aqueous workup to liberate the product, generating considerable waste. wikipedia.org

Modern research focuses on developing more sustainable and efficient catalytic systems. This includes the use of milder Lewis acids, such as zinc salts, or solid acid catalysts like zeolites, which can be used in catalytic amounts and are often recyclable. wikipedia.orgorganic-chemistry.org These alternative catalysts aim to mitigate the drawbacks associated with traditional Lewis acids, such as their moisture sensitivity and the large volumes of waste generated during workup. sigmaaldrich.com

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Loading | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Stoichiometric | High reactivity, widely applicable | Moisture sensitive, generates significant waste, product complexation |

| Ferric Chloride (FeCl₃) | Stoichiometric | Less reactive than AlCl₃ but still effective | Similar drawbacks to AlCl₃ regarding waste and moisture sensitivity |

| Zinc Chloride (ZnCl₂) | Catalytic | Milder, can be used in smaller quantities | Lower reactivity, may not be suitable for deactivated substrates |

| Zeolites | Catalytic | Recyclable, environmentally friendly, shape-selective | May require higher temperatures, potential for diffusion limitations |

Transition Metal Catalysis for Cross-Coupling Processes

The presence of a bromine atom on the aromatic ring of this compound opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. rsc.orgmdpi-res.com These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures. nih.gov

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are among the most widely employed methods. rsc.orgmdpi-res.com In a typical Suzuki coupling, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

While palladium has been the dominant metal in this field, there is a growing interest in using more abundant and cost-effective first-row transition metals like nickel and iron. nih.gov These metals can often catalyze similar transformations and, in some cases, offer unique reactivity. Furthermore, the development of ligand-free catalytic systems is an active area of research, aiming to reduce costs and simplify reaction procedures. rsc.org

The acyl chloride moiety can also participate in cross-coupling reactions. For instance, in a Sonogashira-type coupling, the acyl chloride can react with a terminal alkyne in the presence of palladium and copper catalysts to yield acetylenic ketones. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Typical Catalyst | Bond Formed |

| Suzuki Coupling | Aryl Halide + Organoboron Reagent | Palladium or Nickel | C-C |

| Heck Coupling | Aryl Halide + Alkene | Palladium | C-C |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium and Copper | C-C |

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Palladium or Nickel | C-C |

| Stille Coupling | Aryl Halide + Organostannane Reagent | Palladium | C-C |

Exploration of Organocatalysis and Biocatalysis Approaches

In the quest for greener and more sustainable chemical synthesis, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the direct application of organocatalysts to this compound is an area of ongoing research, established organocatalytic methods can be envisioned for its derivatives. For instance, following a cross-coupling reaction to introduce a suitable functional group, chiral organocatalysts could be employed to induce asymmetry in subsequent transformations. Pyridine derivatives have been shown to catalyze reactions involving benzoyl chloride, indicating a potential avenue for organocatalytic activation. researchgate.net

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. rsc.org Enzymes operate under mild conditions, often in aqueous media, making them an environmentally benign option. rsc.org For derivatives of this compound, hydrolases could be used for the selective hydrolysis of ester or amide derivatives, while oxidoreductases could be employed for stereoselective reductions of ketone functionalities introduced via Friedel-Crafts acylation. Recent research has identified aromatic acid CoA ligases that can be used for the synthesis of aromatic acid thioesters, which are valuable intermediates in biosynthesis. nih.gov Although the broader application of biocatalysis in mainstream organic chemistry is still developing, its potential for creating complex molecules with high precision is undeniable. acs.org

Process Intensification and Continuous Flow Reaction Methodologies

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. A key enabling technology in this area is continuous flow chemistry . In a flow reactor, reagents are continuously pumped through a tube or a series of interconnected tubes where the reaction takes place. This approach offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for straightforward automation and scale-up. nih.govacs.org

Reactions involving highly reactive intermediates like acyl chlorides are particularly well-suited for continuous flow systems. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. researchgate.net For example, Friedel-Crafts acylations, which can be highly exothermic, can be managed more safely and efficiently in a flow reactor. acs.org Furthermore, multi-step syntheses can be "telescoped" by connecting several flow reactors in series, eliminating the need for isolation and purification of intermediates. acs.org

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Scale | Limited by reactor size | Scalable by extending operation time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Can be limited by stirring efficiency | Excellent due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Reproducibility | Can be variable between batches | Highly reproducible |

| Process Control | Manual or semi-automated | Easily automated for precise control |

Advanced Spectroscopic Characterization of 4 Bromo 3 Methylbenzoyl Chloride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-bromo-3-methylbenzoyl chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electronic effects of the bromo, methyl, and electron-withdrawing benzoyl chloride groups. The aromatic region is expected to show three distinct proton signals. The proton at C2, being ortho to the electron-withdrawing acyl chloride group, would be the most deshielded. The proton at C6, positioned between the bromo and methyl groups, and the proton at C5 would have chemical shifts influenced by the combined electronic effects of these substituents. The methyl protons would appear as a singlet in the upfield region typical for aryl methyl groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride is expected to have the most downfield chemical shift. The aromatic carbons will have distinct signals, with their chemical shifts determined by the attached substituent (bromo, methyl, or acyl chloride) and their position on the ring. The carbon of the methyl group will appear at the most upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.1 - 8.3 | - |

| H5 | 7.5 - 7.7 | - |

| H6 | 7.8 - 8.0 | - |

| CH₃ | 2.4 - 2.6 | 20 - 22 |

| C1 | - | 132 - 134 |

| C2 | - | 135 - 137 |

| C3 | - | 139 - 141 |

| C4 | - | 125 - 127 |

| C5 | - | 130 - 132 |

| C6 | - | 133 - 135 |

| C=O | - | 167 - 169 |

| CH₃ | - | 20 - 22 |

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. nih.govsigmaaldrich.comacs.orgsigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. nih.govsigmaaldrich.comacs.org For this compound, a COSY spectrum would show a correlation between the aromatic protons on adjacent carbons, H5 and H6, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. nih.govsigmaaldrich.comsigmaaldrich.com This would allow for the direct assignment of the proton signals to their corresponding carbon atoms in the aromatic ring and the methyl group. For instance, the singlet at ~2.5 ppm in the ¹H spectrum would correlate with the carbon signal at ~21 ppm in the ¹³C spectrum, confirming the methyl group assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is expected to be dominated by a very strong absorption band for the carbonyl (C=O) stretching of the acyl chloride group. This band typically appears at a high frequency, in the range of 1770-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. chemicalbook.com The spectrum of the precursor, 4-bromo-3-methylbenzoic acid, shows a broad O-H stretch from the carboxylic acid group around 3000 cm⁻¹ and a C=O stretch at a lower frequency (around 1700 cm⁻¹) compared to the acyl chloride. nih.gov The disappearance of the O-H stretch and the shift of the C=O stretch to a higher wavenumber are clear indicators of the conversion of the carboxylic acid to the acyl chloride.

Other characteristic vibrational modes include the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), aromatic C=C stretching vibrations (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration, which is expected at a lower frequency.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often strong and well-resolved. The C-Br stretching vibration is also typically Raman active.

Characteristic Vibrational Frequencies for this compound and its Precursor

| Vibrational Mode | This compound (Predicted, cm⁻¹) | 4-Bromo-3-methylbenzoic Acid (Experimental, cm⁻¹) nih.gov |

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch | 1770 - 1815 | ~1700 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-Cl Stretch | 650 - 850 | - |

| C-Br Stretch | 500 - 600 | 500 - 600 |

| O-H Stretch | - | 2500 - 3300 (broad) |

For flexible molecules, vibrational spectroscopy can sometimes be used to study different conformations (rotamers). In the case of this compound, rotation around the single bond connecting the carbonyl group to the aromatic ring is possible. While this may not lead to distinct, stable conformers at room temperature, analysis of the bandwidths and any shoulders on the main vibrational peaks, particularly the C=O stretch, could provide insights into the conformational dynamics of the molecule. A study of substituted benzoyl chlorides has shown that the planarity of the C-C(O)-Cl group with the benzene (B151609) ring can influence the vibrational frequencies. sielc.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. bldpharm.com

For this compound (C₈H₆BrClO), the molecular ion peak (M⁺) in the mass spectrum would be a cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a characteristic pattern for the molecular ion, with major peaks at m/z 232, 234, and 236.

The fragmentation of benzoyl chlorides is well-documented and typically involves the loss of the chlorine atom to form a stable acylium ion. chemicalbook.comgoogle.com For this compound, the primary fragmentation pathways are expected to be:

Loss of Cl: The most significant fragmentation would be the cleavage of the C-Cl bond to form the 4-bromo-3-methylbenzoyl acylium ion. This would result in a prominent peak cluster around m/z 197 and 199 due to the bromine isotopes.

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO), leading to a 4-bromo-3-methylphenyl cation with a peak cluster around m/z 169 and 171.

Loss of Br: Fragmentation involving the loss of the bromine atom from the molecular ion or subsequent fragments is also possible.

Predicted Mass Spectrometry Fragments for this compound

| m/z (Isotopes) | Fragment Ion | Identity |

| 232/234/236 | [C₈H₆⁷⁹/⁸¹Br³⁵/³⁷ClO]⁺ | Molecular Ion (M⁺) |

| 197/199 | [C₈H₆⁷⁹/⁸¹BrO]⁺ | [M - Cl]⁺ |

| 169/171 | [C₇H₆⁷⁹/⁸¹Br]⁺ | [M - Cl - CO]⁺ |

| 153/155 | [C₈H₆³⁵/³⁷ClO]⁺ | [M - Br]⁺ |

| 118 | [C₇H₆O]⁺ | [M - Br - Cl]⁺ |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The solid-state structure of derivatives of this compound, such as amides and esters, can be definitively determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A study on the crystal structure of 4-bromo-3-(methoxymethoxy)benzoic acid , a compound structurally similar to potential derivatives of this compound, reveals key structural features. nih.gov The analysis of this compound offers a model for what might be observed in the crystal structures of other related derivatives.

The dihedral angle between the benzene ring and the carboxyl group is a key parameter in understanding the molecule's conformation. In the case of 4-bromo-3-(methoxymethoxy)benzoic acid, these angles are 6.6 (4)° and 9.1 (4)° for the two independent molecules, indicating a nearly planar arrangement. nih.gov This planarity is often influenced by the packing forces within the crystal lattice.

The bromine atom, a significant substituent, can participate in halogen bonding and other weak intermolecular interactions, further influencing the crystal packing. The precise measurement of bond lengths, such as the C—Br bond, and the angles within the benzene ring provide a detailed picture of the electronic effects of the substituents.

The data obtained from X-ray crystallography is typically presented in a standardized format, including crystallographic information files (CIFs), which contain all the necessary data to reproduce the crystal structure. Key parameters are often summarized in tables for clarity and comparison.

Table 1: Selected Crystallographic Data for 4-bromo-3-(methoxymethoxy)benzoic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₉BrO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2748 (3) |

| b (Å) | 9.0786 (4) |

| c (Å) | 12.8613 (5) |

| α (°) | 99.458 (2) |

| β (°) | 100.401 (2) |

| γ (°) | 99.499 (2) |

| Volume (ų) | 807.35 (6) |

| Z | 2 |

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Methylbenzoyl Chloride

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for this purpose. DFT, in particular, is widely used due to its balance of accuracy and computational cost. libretexts.org

A study on the related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine its structure and molecular parameters. libretexts.org A similar approach would be the standard for investigating 4-bromo-3-methylbenzoyl chloride.

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—its lowest energy conformation. For this compound, this would involve determining the preferred orientation of the benzoyl chloride group relative to the substituted benzene (B151609) ring.

Conformational analysis would explore other stable or low-energy conformations by rotating the C-C bond between the phenyl ring and the carbonyl group. This analysis helps to understand the flexibility of the molecule and the energy barriers between different conformations. A DFT study on benzoylcholine (B1199707) chloride, for instance, identified two stable conformers in the ground state, suggesting that multiple conformations can coexist.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. libretexts.org A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be located on the electron-rich benzene ring, influenced by the methyl and bromo substituents, while the LUMO would be centered on the electron-deficient carbonyl group.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Aromatic Compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual calculated data for this compound, as such data is not available in the public domain.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on a molecule. This map helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the ESP map would be expected to show a negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack. Conversely, a positive potential (blue) would be expected around the carbonyl carbon, identifying it as a primary site for nucleophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would also exhibit some positive potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to map out the entire pathway of a chemical reaction, providing a level of detail that is often difficult to obtain experimentally.

To understand the mechanism of a reaction involving this compound, such as its reaction with a nucleophile, computational chemists would perform a transition state search. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Calculating the energy of this transition state allows for the determination of the activation energy, a key factor in determining the reaction rate. For example, in a nucleophilic acyl substitution reaction, the transition state would likely involve the formation of a tetrahedral intermediate.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects using various methods, such as implicit solvent models (e.g., the Polarizable Continuum Model - PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods, primarily Density Functional Theory (DFT), allows for a direct comparison between theoretical and experimental data. This correlation is crucial for confirming molecular structures and understanding the electronic and vibrational characteristics of a compound. For this compound, such studies would provide valuable insights into its behavior. However, specific computational analyses for this compound are not readily found in the existing body of scientific literature.

Theoretical investigations of vibrational spectra, such as Infrared (IR) and Raman spectroscopy, are typically performed using DFT calculations. These simulations can predict the vibrational frequencies and intensities of a molecule's functional groups. For this compound, these calculations would identify characteristic peaks, including the carbonyl (C=O) stretch of the benzoyl chloride, the C-Br stretch, and various vibrations associated with the substituted aromatic ring and the methyl group.

Despite the utility of these analyses, specific simulated IR and Raman spectral data for this compound, along with their corresponding detailed research findings and vibrational mode assignments, have not been published in the reviewed scientific literature. Therefore, a data table of simulated IR and Raman spectra cannot be provided at this time.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is an essential tool for structural elucidation. Calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide theoretical ¹H and ¹³C NMR spectra. For this compound, these predictions would help in assigning the signals of the aromatic protons and carbons, the methyl protons and carbon, and the carbonyl carbon.

A comprehensive search of scientific databases and literature indicates that specific, published NMR chemical shift predictions for this compound are not available. While experimental NMR data for related compounds can be found, the theoretically calculated chemical shifts for the title compound have not been reported. Consequently, a data table of predicted NMR chemical shifts cannot be presented.

Future Research Directions and Emerging Applications of 4 Bromo 3 Methylbenzoyl Chloride

Development of Novel Asymmetric Synthetic Transformations

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 4-bromo-3-methylbenzoyl chloride is itself achiral, its acyl chloride functionality serves as a key precursor for creating chiral centers. Future research is poised to focus on developing novel asymmetric transformations where this compound acts as a primary substrate.

Key research areas include:

Asymmetric Reduction: The development of catalytic systems for the enantioselective reduction of the carbonyl group to form chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Nucleophilic Acyl Substitution with Chiral Nucleophiles: Exploring reactions with chiral amines and alcohols to generate chiral amides and esters. The focus will be on developing highly diastereoselective reactions, where the existing chirality of the nucleophile directs the formation of a new stereocenter.

Catalytic Asymmetric Addition: Investigating the use of organocatalysts or transition-metal catalysts to facilitate the asymmetric addition of nucleophiles to the carbonyl group, expanding the range of accessible chiral structures.

The bromine atom on the aromatic ring offers a strategic advantage, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of these newly created chiral molecules.

Exploration in Advanced Materials Science (e.g., Functional Polymers, Optoelectronic Materials)

The structural features of this compound make it an attractive monomer for the synthesis of advanced materials with tailored properties.

Functional Polymers: This compound can be readily polymerized with di- or poly-functional amines and alcohols to produce polyamides and polyesters, respectively. Future research will likely investigate how the bromo- and methyl- substituents influence the properties of these polymers.

The bromine atom can enhance flame retardancy and increase the refractive index of the resulting polymer, which is desirable for optical applications. It also serves as a reactive site for post-polymerization modification, allowing for the grafting of other functional groups.

The methyl group can impact the polymer's solubility, chain packing, and thermal properties, such as the glass transition temperature.

Optoelectronic Materials: The substituted benzene (B151609) ring is a core component of many organic electronic materials. By incorporating this compound into larger conjugated systems, researchers can explore the creation of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The bromine atom's ability to participate in cross-coupling reactions is particularly valuable for systematically extending the conjugation length and tuning the electronic properties of these materials.

Integration with Automated Synthesis and High-Throughput Experimentation

Modern chemical research increasingly relies on automation to accelerate the pace of discovery. High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction conditions in parallel, drastically reducing the time required for optimization. nih.gov The integration of this compound into HTE workflows is a promising future direction.

An automated platform could use this acyl chloride as a starting material to react with a large library of nucleophiles (amines, alcohols, thiols) under a wide array of conditions (catalysts, solvents, temperatures). This approach enables the rapid identification of optimal conditions for known transformations and the discovery of entirely new reactions. nih.gov Desorption electrospray ionization mass spectrometry (DESI-MS) can be used for rapid analysis, with a throughput of thousands of reactions per day. nih.govnih.gov

Below is a hypothetical data table illustrating an HTE screen for the amidation of this compound.

| Experiment ID | Amine Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| A1 | Aniline | DMAP | DCM | 25 | 85 |

| A2 | Aniline | None | DCM | 25 | 45 |

| B1 | Benzylamine | DMAP | DCM | 25 | 92 |

| B2 | Benzylamine | DMAP | Toluene (B28343) | 50 | 95 |

| C1 | Morpholine | None | THF | 25 | 98 |

| C2 | Morpholine | DMAP | THF | 25 | 99 |

Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are transforming chemical synthesis by enabling predictive modeling for reaction outcomes and conditions. beilstein-journals.orgresearchgate.net These technologies can accelerate the discovery process and reduce the need for extensive empirical experimentation. ucla.edunih.gov

Future research will involve using reaction data involving this compound to train ML models. These models can:

Predict Reaction Yields: By analyzing the structural features of reactants and the parameters of a reaction, an ML model can predict the likely yield, guiding chemists toward more promising experimental setups. beilstein-journals.org

Recommend Optimal Conditions: AI algorithms, particularly those using Bayesian optimization, can intelligently suggest the next set of experimental conditions to explore in order to maximize a desired outcome, such as yield or selectivity. nih.gov This approach can identify the most generally applicable conditions with a minimal number of experiments. ucla.edu

Discover New Reactions: By training models on vast reaction databases, AI can identify novel and plausible reaction pathways that a human chemist might not consider, opening up new synthetic possibilities for this compound.

Sustainable Synthesis Methodologies and Circular Economy Principles for Acyl Chlorides

The principles of green chemistry and the circular economy are becoming increasingly important in chemical manufacturing. cetjournal.itcetjournal.it Research in this area will focus on making both the synthesis and use of acyl chlorides like this compound more environmentally sustainable.

Key future directions include:

Greener Synthesis Routes: The conventional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which are hazardous and produce corrosive byproducts. Future work will aim to develop catalytic methods or use less hazardous chlorinating agents to synthesize this compound.

Aqueous and Micellar Chemistry: Acyl chlorides are typically water-sensitive, necessitating the use of volatile organic solvents. Recent advances have shown that amide bond formation using acyl chlorides can be performed efficiently in aqueous solutions containing surfactants like TPGS-750-M. researchgate.net This approach minimizes organic solvent waste and allows for easier product isolation and potential recycling of the aqueous medium.

Circular Economy Principles: Applying circular economy concepts involves designing chemical processes where byproducts are minimized or valorized. For acyl chlorides, the byproduct is typically hydrogen chloride (HCl). nih.gov In an industrial setting, this HCl can be captured and utilized, for instance, in other chemical processes or to be neutralized back to sodium chloride, from which chlorine is industrially produced. nih.gov Research into acyl-1,2,4-triazoles, derived from acyl chlorides, presents a safer and more stable alternative for transport and use, with the byproduct being the water-soluble and less toxic 1,2,4-triazole. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。